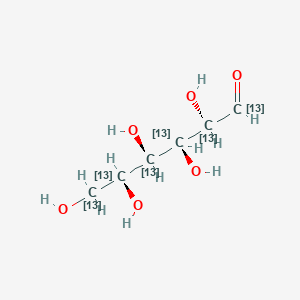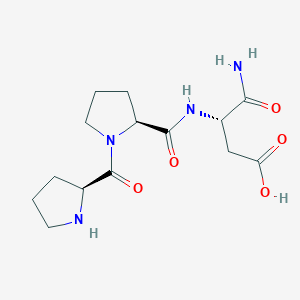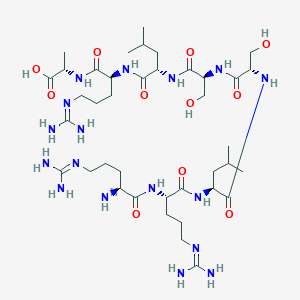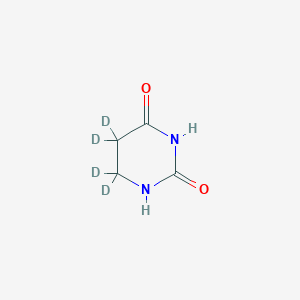
1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose is a derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of isopropylidene groups at the 1 and 2 positions and a methyl group at the 3 position of the ribofuranose ring. It is commonly used in organic synthesis and has applications in medicinal chemistry due to its structural similarity to nucleosides .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose can be synthesized through the following steps:
Protection of D-ribose: D-ribose is first protected by reacting it with acetone in the presence of an acid catalyst, such as sulfuric acid, to form the 1,2-O-isopropylidene derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The methyl group at the 3 position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or nucleophiles are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of nucleoside analogs, which have antitumor and antiviral properties.
Biochemistry: The compound is used in the study of enzyme mechanisms and carbohydrate metabolism.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Industry: The compound is used in the development of drugs targeting various diseases, including cancer and viral infections.
作用机制
The mechanism of action of 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose involves its structural similarity to nucleosides. This allows it to interfere with nucleic acid synthesis by inhibiting enzymes involved in DNA and RNA synthesis. The compound targets specific enzymes and pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: Another isopropylidene-protected sugar with similar protective groups but different sugar backbone.
1,25,6-Di-O-isopropylidene-alpha-D-allofuranose: Similar protective groups but different sugar configuration.
Uniqueness
1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of nucleoside analogs. Its structural features allow for selective reactions, making it a versatile compound in organic synthesis and medicinal chemistry .
属性
分子式 |
C9H16O5 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
[(3aR,5R,6R,6aR)-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol |
InChI |
InChI=1S/C9H16O5/c1-9(2)13-7-6(11-3)5(4-10)12-8(7)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8-/m1/s1 |
InChI 键 |
RQRJFIDLNKRBQB-WCTZXXKLSA-N |
手性 SMILES |
CC1(O[C@@H]2[C@@H]([C@H](O[C@@H]2O1)CO)OC)C |
规范 SMILES |
CC1(OC2C(C(OC2O1)CO)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate](/img/structure/B12396233.png)


![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)
![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)

